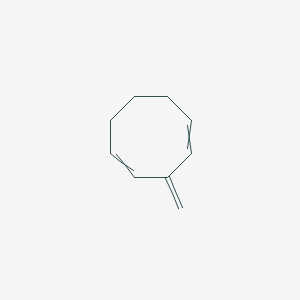

3-Methylidenecycloocta-1,4-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36399-01-6 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

3-methylidenecycloocta-1,4-diene |

InChI |

InChI=1S/C9H12/c1-9-7-5-3-2-4-6-8-9/h5-8H,1-4H2 |

InChI Key |

MMGZLTVTDULOQH-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=CCCCC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylidenecycloocta 1,4 Diene and Analogous Systems

De Novo Construction of the Cyclooctadiene Core

The formation of the eight-membered ring is a critical step in the synthesis of 3-methylidenecycloocta-1,4-diene. Various strategies have been developed to overcome the entropic and enthalpic barriers associated with the formation of these medium-sized rings.

Ring-Closing Metathesis Strategies for Eight-Membered Rings

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including eight-membered systems. wikipedia.org This method involves the intramolecular reaction of a diene in the presence of a metal catalyst, typically containing ruthenium or molybdenum, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org

The success of RCM in constructing eight-membered rings is often dependent on the substrate's conformation. The introduction of conformational constraints, such as existing rings or stereocenters, can pre-organize the acyclic precursor into a conformation that favors cyclization over competing intermolecular polymerization. acs.org For instance, the cyclization of dienes attached to a pre-existing ring system has been shown to facilitate the formation of the eight-membered ring. acs.org

The choice of catalyst is also crucial. The first-generation Grubbs catalyst and the Schrock molybdenum catalyst have been employed, with the second-generation Grubbs catalyst often showing greater stability and functional group tolerance. nih.gov The Nolan catalyst has also been used successfully in certain cases. nih.gov While RCM is effective for forming disubstituted double bonds, the synthesis of more substituted double bonds within an eight-membered ring can be more challenging. nih.gov

Table 1: Examples of Ring-Closing Metathesis for Eight-Membered Ring Synthesis

| Catalyst | Substrate Type | Product Ring System | Yield (%) | Reference |

| Grubbs Catalyst (1st Gen) | Acyclic Diene with conformational constraint | Bicyclic Octadiene | 60-80% | acs.org |

| Schrock Molybdenum Catalyst | Acyclic diene | Trisubstituted Cyclooctene | Varies | nih.gov |

| Grubbs Catalyst (2nd Gen) | Various dienes | Functionalized Cyclooctenes | Generally Good | nih.gov |

| Nolan Catalyst | Azacyclooctene precursor | Azacyclooctene | Good | nih.gov |

Cycloaddition-Based Annulation Techniques

Cycloaddition reactions provide another powerful avenue for constructing eight-membered rings. These reactions involve the joining of two or more unsaturated molecules to form a cyclic product. For the synthesis of cyclooctadiene systems, [4+4] and [6+2] cycloadditions are particularly relevant. nih.govyoutube.com

Metal-catalyzed cycloadditions, often employing metals like nickel or cobalt, can facilitate these transformations under milder conditions and with greater control over stereochemistry. nih.gov For example, cobalt-catalyzed carbene-radical reactions have been developed to synthesize various eight-membered ring compounds with good yields and excellent substituent tolerance. nih.gov These reactions can proceed through different pathways, including hydrogen atom transfer followed by ring-closure, to afford dibenzocyclooctenes and monobenzocyclooctadienes. nih.gov

Furthermore, the reactivity of dibenzoannulated cyclooctynes in strain-promoted 1,3-dipolar cycloadditions has been explored. rsc.org While typically unreactive towards certain reactants, fusing a cyclopropane (B1198618) to the cyclooctyne (B158145) core has been shown to enhance reactivity by inducing a more favorable transition state geometry. rsc.org

Fragment Coupling Approaches for Macrocyclic Diene Synthesis

Fragment coupling strategies involve the synthesis of different parts of the target molecule separately, followed by their connection in a later step. This approach is particularly useful for complex macrocycles and allows for a convergent synthesis. Common C-C bond-forming reactions utilized in this context include Suzuki-Miyaura, Stille, and Sonogashira couplings. nih.govacs.orgorganic-chemistry.org

The Stille coupling, which involves the reaction of an organostannane with an organic halide or triflate in the presence of a palladium catalyst, has been used to form macrocycles. nih.govacs.org Similarly, the Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a widely used method for C(sp²)–C(sp²) bond formation in macrocyclization. nih.gov The Sonogashira coupling, which joins a terminal alkyne with a vinyl or aryl halide, has also been employed in the synthesis of macrocyclic systems, although examples are less common due to the rigidity of the resulting alkyne-containing ring. nih.gov

These fragment coupling reactions offer the advantage of building complex molecular architectures by joining well-defined building blocks, providing a powerful strategy for the synthesis of large and complex diene-containing macrocycles. nih.govacs.org

Strategic Introduction of the Methylidene Group

Once the cyclooctadiene core is established, the next crucial step is the introduction of the exocyclic methylidene group to yield this compound. This is typically achieved through olefination reactions of a corresponding cyclooctanone (B32682) precursor.

Olefination Reactions for Exocyclic Double Bonds (e.g., Wittig, Horner–Wadsworth–Emmons variants)

Olefination reactions are fundamental transformations in organic synthesis for the construction of carbon-carbon double bonds. tcichemicals.comwikipedia.org The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent methods for converting ketones into alkenes. tcichemicals.comorganic-chemistry.org

The Wittig reaction utilizes a phosphonium (B103445) ylide to react with a ketone. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to form the alkene and a phosphine (B1218219) oxide byproduct. organic-chemistry.orgmasterorganicchemistry.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides often lead to (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. slideshare.netresearchgate.netalfa-chemistry.comwikipedia.orgyoutube.com A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed. wikipedia.org The HWE reaction generally favors the formation of (E)-alkenes and is known for its high stereoselectivity, which can be further tuned by modifying the reaction conditions or the structure of the phosphonate (B1237965) reagent. alfa-chemistry.comwikipedia.org Both reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for the late-stage introduction of the methylidene group onto a complex cyclooctadiene framework.

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) salt |

| Stereoselectivity | Dependent on ylide stability (often Z for non-stabilized) | Generally favors E-alkenes, tunable |

| Byproduct Removal | Chromatography | Aqueous extraction |

Metal-Catalyzed Methylenation Protocols

In addition to phosphorus-based olefination methods, metal-catalyzed methylenation protocols offer alternative strategies for the introduction of the exocyclic double bond. Organotitanium-based reagents, for example, have been shown to be effective for the methylenation of ketones. tcichemicals.com These methods can offer advantages in terms of substrate scope, sometimes allowing for the olefination of more challenging ketone substrates. The choice of the specific metal catalyst and reaction conditions can influence the efficiency and selectivity of the methylenation process.

Asymmetric Synthesis and Stereochemical Control

Controlling the three-dimensional arrangement of atoms is critical when synthesizing complex molecules like this compound, especially for creating enantiomerically pure compounds for biological evaluation. The synthesis of enantioenriched medium-sized rings has long been a challenge, but progress in asymmetric catalysis is providing new solutions. researchgate.netresearchgate.net

The creation of specific stereoisomers of this compound and related eight-membered ring systems can be achieved through several strategic approaches. The inherent flexibility of the cyclooctane (B165968) framework makes achieving high stereoselectivity difficult, but various methods have been developed to overcome this.

Substrate-Controlled Synthesis: In this approach, existing stereocenters in a starting material guide the formation of new ones. For instance, a new class of trans-cyclooctenes, referred to as "a-TCOs," were synthesized with high diastereoselectivity through stereocontrolled 1,2-additions of nucleophiles to a trans-cyclooct-4-enone precursor. nih.gov This precursor itself was prepared in two steps from 1,5-cyclooctadiene, a common building block. nih.gov Computational models have been used to rationalize the diastereoselectivity of these additions. nih.gov

Organocatalysis: Asymmetric organocatalysis offers a metal-free method for constructing chiral medium-sized rings. researchgate.net For example, chiral phosphoric acid has been used to catalyze the dimerization of certain substrates to form unique chiral molecules. researchgate.net In some cases, the addition of a co-catalyst can significantly improve reaction efficiency, allowing for the production of compounds with excellent enantiopurity. researchgate.net

Intramolecular Cyclization: Efficient methods for the asymmetric preparation of 7- to 9-membered rings have been developed using intramolecular cyclization reactions. Gold(I)-catalyzed intramolecular cyclopropanation, for instance, can produce eight-membered ring products in high yields and with significant enantioselectivity when using chiral gold(I) complexes. nih.gov

The development of chiral catalysts is central to modern asymmetric synthesis, enabling the production of specific enantiomers from achiral starting materials. researchgate.net Both transition-metal catalysis and organocatalysis have proven to be effective for assembling medium-sized ring systems. researchgate.netresearchgate.net

Transition-Metal Catalysis: Chiral transition-metal catalysts are widely used for constructing medium-sized rings. Palladium catalysts with chiral diphosphine ligands have been used in enantioselective [5+4] cycloadditions to obtain nine-membered heterocycles in high yields (70–95%) and with high enantioselectivity (86−92% ee). mdpi.com Similarly, chiral dirhodium tetracarboxylate catalysts can achieve highly enantioselective and diastereoselective cyclopropanation to form various spiro-compounds. chemrxiv.org Nickel catalysts, often paired with N-heterocyclic carbene (NHC) ligands, have been shown to be effective in the intramolecular arylation of cyclopropanols to generate indanones, a related ring-forming reaction. acs.org

Organocatalysis: Beyond metal-based systems, organocatalysts have emerged as powerful tools. For instance, squaramide-based catalysts have been optimized to achieve high selectivity (92:8 er) in cyclization reactions forming medium-sized rings. youtube.com These catalysts often feature bulky phosphines and amino acid components to create a highly selective chiral environment. youtube.com

The following table summarizes representative catalytic systems used in the synthesis of analogous eight-membered and other medium-sized rings.

| Catalyst Type | Key Reaction | Metal Center | Typical Ligand Class | Achieved Selectivity |

| Chiral Gold(I) Complex | Intramolecular Cyclopropanation | Gold | Chiral Phosphine Ligands | High enantioselectivity for 8-membered rings. nih.gov |

| Palladium Complex | [5+4] Formal Cycloaddition | Palladium | Chiral Diphosphine Ligands | 86-92% ee. mdpi.com |

| Dirhodium Complex | Cyclopropanation | Rhodium | Chiral Carboxylates (e.g., p-Ph-TPCP) | Highly enantioselective and diastereoselective. chemrxiv.org |

| Squaramide-based Organocatalyst | Cyclization | N/A | Amino Acid / Phosphine | 92:8 er. youtube.com |

Chemo-, Regio-, and Stereoselective Aspects in Synthetic Design

A successful synthesis of a complex target like this compound requires precise control over multiple aspects of reactivity. mdpi.comnih.gov Chemists must design reaction sequences that form the desired bonds at the correct positions and with the correct spatial orientation, without interfering with other functional groups. mdpi.comslideshare.net

Chemoselectivity: This involves differentiating between various functional groups within a molecule. For a poly-unsaturated system like this compound, a reagent must react with a target site without affecting the other double bonds. The use of highly selective catalysts, such as certain iron(II) pre-catalysts for hydroboration, allows for transformations that tolerate a wide variety of functional groups, ensuring high chemoselectivity. rsc.org Protecting groups are another common strategy to temporarily block reaction at sensitive sites. slideshare.net

Regioselectivity: This refers to the control of the position where a chemical bond is formed. In the synthesis of this compound, regioselectivity dictates the correct placement of the exocyclic methylene (B1212753) group and the two internal double bonds. In palladium-catalyzed cyclizations of bromoallenes, for example, the regiochemical outcome depends on the nature of the nucleophile; N- or O-nucleophiles can lead to eight-membered rings with cis-double bonds, while C-nucleophiles can yield trans-rings. mdpi.com

Stereoselectivity: This is the control over the 3D arrangement of the final product. slideshare.net The challenge in medium-sized rings is their conformational flexibility, which can lead to mixtures of stereoisomers. High stereoselectivity can be achieved through carefully designed reactions. For example, an efficient stereoselective synthesis of 9-selenabicyclo[3.3.1]nonene derivatives—a related bicyclic system—was achieved with high regio- and stereoselectivity. mdpi.com Similarly, methods for the stereocontrolled synthesis of trans-cyclooctenes demonstrate how specific diastereomers can be targeted. nih.gov

The strategic considerations for achieving selectivity in the synthesis of complex cyclic systems are summarized below.

| Selectivity Type | Key Challenge in Synthetic Design | Common Strategies |

| Chemoselectivity | Differentiating reactivity between multiple double bonds and/or other functional groups. | Use of highly selective catalysts (e.g., iron-catalyzed hydroboration), application of protecting groups. slideshare.netrsc.org |

| Regioselectivity | Ensuring correct placement of functional groups and double bonds within the flexible 8-membered ring. | Substrate design, choice of nucleophile in cyclization reactions, use of directing groups. mdpi.com |

| Stereoselectivity | Controlling the formation of a specific stereoisomer from multiple possibilities due to ring flexibility. | Asymmetric catalysis, substrate control, diastereoselective reactions, use of chiral auxiliaries. researchgate.netnih.gov |

Elucidation of Reaction Pathways and Mechanistic Principles of 3 Methylidenecycloocta 1,4 Diene

Pericyclic Reactions of 3-Methylidenecycloocta-1,4-diene

Pericyclic reactions represent a significant class of concerted reactions wherein the transition state involves a cyclic array of atoms and an associated cyclic array of interacting orbitals. For this compound, its unique structural framework, featuring a conjugated diene system within a medium-sized ring, provides a versatile platform for various pericyclic transformations, most notably cycloaddition reactions.

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct. The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of this reaction class and is particularly relevant to the reactivity of this compound.

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. libretexts.org In its classic form, it involves the reaction of a conjugated diene with a substituted alkene, known as the dienophile. The reaction's facility is generally enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. libretexts.org Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor diene.

This compound, with its conjugated 1,3-diene moiety, is well-suited to participate as the four-electron component in [4+2] cycloaddition reactions. Its reactivity can be influenced by both its inherent conformational properties and the electronic nature of the reacting partner.

Cycloaddition Reactions

Diels-Alder Cycloadditions and Inverse-Electron-Demand Variants

Intramolecular Diels-Alder Reactions (IMDA)

A significant facet of the reactivity of this compound derivatives is their potential to undergo intramolecular Diels-Alder (IMDA) reactions. In an IMDA reaction, the diene and dienophile are tethered within the same molecule, leading to the formation of complex polycyclic systems with high stereocontrol. wikipedia.org This strategy has been widely employed in the total synthesis of various natural products. wikipedia.org

When the diene and dienophile are connected by a chain of atoms, the reaction can form either a fused or a bridged ring system, depending on the attachment points of the tether. wikipedia.orgprinceton.edu The length and nature of this tether are critical in determining the feasibility and outcome of the reaction. Typically, the formation of five- or six-membered rings is favored. masterorganicchemistry.com For instance, a three-carbon linker between the diene and dienophile will generally lead to a new five-membered ring fused to the newly formed cyclohexene (B86901) ring. masterorganicchemistry.com

The IMDA reactions are classified based on the point of attachment of the tether to the diene. In a Type I IMDA, the tether is attached to the C4 position of the diene, while in a Type II IMDA, the attachment is at the C3 position. princeton.edu This distinction has significant stereochemical implications for the products formed.

Stereochemical Outcome and Diastereoselectivity (Endo/Exo Preference)

The stereochemical outcome of Diels-Alder reactions is a key feature, and the intramolecular variant often exhibits high levels of diastereoselectivity. In intermolecular Diels-Alder reactions, the endo product is often kinetically favored due to secondary orbital interactions. However, in IMDA reactions, the conformational constraints imposed by the tether can override this preference, leading to the formation of the thermodynamically more stable exo product. libretexts.orgwikipedia.org

The stereochemistry of the resulting fused or bridged system is dictated by the geometry of the transition state. For a Type I IMDA reaction involving an (E)-diene, the transition state can be described as either syn or anti. The anti transition state is generally sterically favored and leads to a trans-fused product, while the syn transition state, which can suffer from non-bonding interactions, yields a cis-fused product. princeton.eduuh.edu For (Z)-dienes, the cis-fused adduct is typically the exclusive product regardless of the tether's nature. uh.edu

The diastereoselectivity can be influenced by several factors, including the use of Lewis acid catalysts, which can alter the product ratios. uh.edu The table below summarizes the general stereochemical preferences in Type I IMDA reactions.

| Diene Geometry | Dienophile Activation | Transition State | Predominant Product |

| E-diene | Terminally Activated | Anti (Sterically favored) | trans-fused |

| E-diene | Terminally Activated | Syn | cis-fused |

| Z-diene | Terminally Activated | Syn | cis-fused |

| E/Z-diene | Internally Activated | - | cis-fused |

This table provides a generalized summary of stereochemical outcomes in Type I IMDA reactions. Actual results can vary based on specific substrates and reaction conditions. princeton.eduuh.edu

Substituent Effects and Reactivity Modulation of the Diene System

The reactivity of the diene system in this compound and its derivatives in Diels-Alder reactions can be significantly modulated by the presence of substituents. In a normal-electron-demand Diels-Alder reaction, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. libretexts.orgyoutube.com This is due to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov

Conversely, for inverse-electron-demand Diels-Alder reactions, the presence of electron-withdrawing groups on the diene is required. The table below illustrates the effect of substituents on the HOMO-LUMO energy gap and the expected reaction type.

| Diene Substituent | Dienophile Substituent | HOMO (Diene) - LUMO (Dienophile) Gap | Reaction Type |

| Electron-Donating | Electron-Withdrawing | Small | Normal-Electron-Demand |

| Electron-Withdrawing | Electron-Donating | Small | Inverse-Electron-Demand |

| Electron-Donating | Electron-Donating | Large | Disfavored |

| Electron-Withdrawing | Electron-Withdrawing | Large | Disfavored |

This table illustrates the general principles of substituent effects on the electronic demand of the Diels-Alder reaction. nih.gov

Computational studies on substituted dienes have shown that the effects of multiple substituents on the activation energy barriers can be additive. digitellinc.com For instance, while electron-donating groups like methyl (CH₃) and electron-withdrawing groups like trifluoromethyl (CF₃) can have predictable electronic effects, they can also introduce significant steric interactions that influence reactivity and regioselectivity. digitellinc.com The strategic placement of substituents is therefore a powerful tool for controlling the rate and selectivity of Diels-Alder reactions involving diene systems analogous to this compound.

Beyond the more common [4+2] cycloadditions, diene systems can also participate in other modes of cycloaddition. While this compound itself is primarily a 4π component, its structural motifs can be part of systems designed for other pericyclic reactions. Metal-catalyzed cycloadditions, for example, can alter the conventional reactivity pathways.

For instance, gold(I)-catalyzed reactions of allene-dienes can be directed towards either [4+2] or [4+3] cycloaddition pathways by tuning the electronic properties of the ancillary ligands on the metal catalyst. nih.gov The use of triarylphosphitegold(I) complexes typically favors the [4+2] pathway, leading to alkylidenecyclohexenes. In contrast, employing di-t-butylbiphenylphosphinegold(I) as a catalyst can promote a [4+3] cycloaddition, affording seven-membered cycloheptadiene rings. nih.gov

Similarly, rhodium(I) catalysis can be used to engage dienes in more complex cycloaddition cascades. For example, a Rh(I)-catalyzed reaction of diene-vinylcyclopropanes with carbon monoxide can proceed via a formal [4+3]/[4+1] cycloaddition to construct intricate 5/7/5 tricyclic skeletons. pku.edu.cn These examples highlight how the fundamental reactivity of a diene can be diverted to alternative cycloaddition pathways through transition metal catalysis, expanding the synthetic utility beyond traditional thermal reactions.

Chemo- and Regioselectivity in Cycloadditions

Cycloaddition reactions of dienes, such as this compound, can proceed through different pathways, most notably [4+2] and [2+2] cycloadditions. numberanalytics.com The chemoselectivity, which dictates which of these pathways is favored, and the regioselectivity, which determines the orientation of the reacting species, are crucial aspects of these reactions.

In the context of this compound, the interplay between the conjugated diene system and the exocyclic double bond presents interesting selectivity challenges. Generally, [4+2] cycloadditions, or Diels-Alder reactions, are thermally allowed and are common for 1,3-dienes. In contrast, [2+2] cycloadditions are often photochemically induced. numberanalytics.comnih.gov

For substituted dienes, the regioselectivity of the cycloaddition is influenced by both electronic and steric factors. For instance, in reactions with unsymmetrical dienophiles, the substitution pattern on the diene dictates the orientation of the addition. In some cases, the use of chiral catalysts can achieve high levels of regio- and enantioselectivity in cycloaddition reactions of 1,3-dienes. nih.gov The presence of different substituents on the diene and the dienophile can lead to the formation of regioisomeric products, and the ratio of these products can be influenced by the reaction conditions and the nature of the catalyst used. nih.gov

| Catalyst System | Diene | Alkyne | Cycloaddition Type | Regio-/Enantioselectivity | Reference |

| Cobalt with chiral bisphosphine ligands | 1,3-dienes | Various alkynes | [4+2] | Excellent | nih.gov |

| Cobalt with phosphino-oxazoline ligand | 1,3-dienes | Various alkynes | [2+2] | Excellent | nih.gov |

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-electron system. numberanalytics.com this compound, with its 1,5-diene-like substructure, is a prime candidate for such rearrangements.

The Cope rearrangement is a jove.comjove.com-sigmatropic rearrangement of 1,5-dienes. masterorganicchemistry.com This reaction is typically thermally induced and proceeds through a concerted mechanism involving a cyclic transition state, often preferring a chair-like geometry. masterorganicchemistry.comwikipedia.org The rearrangement is often reversible, and the position of the equilibrium is determined by the relative stability of the starting material and the product. masterorganicchemistry.com For cyclic systems, the strain of the ring can be a significant driving force. masterorganicchemistry.comwikipedia.org

The oxy-Cope rearrangement is a variation of the Cope rearrangement where a hydroxyl group is present at the C3 position of the 1,5-diene. wikipedia.orgwikipedia.org The initial product is an enol, which then tautomerizes to a more stable carbonyl compound, making the reaction essentially irreversible. masterorganicchemistry.comwikipedia.orgyoutube.com The reaction can be significantly accelerated by the presence of a base, which deprotonates the hydroxyl group to form an alkoxide. This anionic oxy-Cope rearrangement proceeds at a much faster rate. wikipedia.orgyoutube.com

| Rearrangement Type | Substrate | Key Features | Driving Force | Reference |

| Cope Rearrangement | 1,5-diene | jove.comjove.com-sigmatropic shift, often reversible | Strain release, formation of more stable alkene | masterorganicchemistry.comwikipedia.org |

| Oxy-Cope Rearrangement | 1,5-dien-3-ol | Irreversible due to tautomerization to carbonyl | Formation of a stable carbonyl group | wikipedia.orgyoutube.com |

| Anionic Oxy-Cope | 1,5-dien-3-ol with base | Rate acceleration of 10¹⁰-10¹⁷ | Formation of a stable enolate | wikipedia.org |

The di-π-methane rearrangement is a photochemical reaction of a molecule containing two π-systems separated by a saturated carbon atom, such as a 1,4-diene. wikipedia.orgiupac.org This rearrangement leads to the formation of a vinylcyclopropane (B126155) derivative. youtube.comslideshare.net The reaction mechanism is understood to proceed through a biradical intermediate. slideshare.netyoutube.com The regioselectivity of the di-π-methane rearrangement in unsymmetrical dienes is an important consideration. slideshare.net The reaction can occur from either the singlet or triplet excited state, and the outcome can be dependent on the multiplicity of the excited state. For acyclic dienes, singlet excited states are often required, as triplets can dissipate energy through free rotation. However, in cyclic systems, the rigid structure can prevent this free rotation, allowing the rearrangement to proceed from the triplet state. wikipedia.org

Cyclic dienes can undergo various other rearrangement reactions, often driven by the release of ring strain or the formation of more stable electronic configurations. The specific pathways available to this compound would depend on the specific reaction conditions. For example, tandem reactions involving an initial oxy-Cope rearrangement followed by other transformations have been reported for related systems. nsf.gov

Electrocyclic Transformations

Electrocyclic reactions are pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated π-system, leading to the formation of a cyclic compound, or the reverse ring-opening process. masterorganicchemistry.com These reactions can be initiated either thermally or photochemically, and the stereochemical outcome is governed by the Woodward-Hoffmann rules. jove.com

For a conjugated diene system, such as the one present in this compound, photochemical activation typically leads to a disrotatory ring closure. jove.com This is because photochemical excitation promotes an electron to a higher energy molecular orbital, changing the symmetry of the highest occupied molecular orbital (HOMO). jove.com The stereochemistry of the product is therefore different from that obtained under thermal conditions, which would favor a conrotatory ring closure for a 4π-electron system. masterorganicchemistry.com

| Activation Method | Number of π Electrons | Mode of Ring Closure | Reference |

| Thermal | 4n | Conrotatory | masterorganicchemistry.com |

| Photochemical | 4n | Disrotatory | jove.commasterorganicchemistry.com |

| Thermal | 4n+2 | Disrotatory | jove.com |

| Photochemical | 4n+2 | Conrotatory | jove.com |

Concerted Mechanisms and Transition State Analysis

Many of the reactions of this compound, such as the Cope rearrangement and electrocyclic reactions, are considered to be concerted processes. This means that bond breaking and bond formation occur simultaneously in a single mechanistic step, passing through a high-energy transition state. masterorganicchemistry.com

The geometry of the transition state is a critical factor in determining the stereochemical outcome of these reactions. For the Cope rearrangement, a chair-like transition state is generally favored over a boat-like transition state due to lower steric hindrance. wikipedia.org However, in constrained cyclic systems, the molecule may be forced to adopt a boat-like transition state. wikipedia.org

Computational studies and transition state analysis can provide valuable insights into the energetics and geometries of these transition states, helping to rationalize and predict the observed reactivity and selectivity. For instance, in the anionic oxy-Cope rearrangement, the transition state is believed to have a high degree of diradical character, even though it is a concerted reaction. wikipedia.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of dienes. For this compound, which possesses both an exocyclic double bond and two endocyclic double bonds in a 1,4-relationship, a variety of transformations could be envisioned. The regioselectivity and stereoselectivity of these reactions would be highly dependent on the choice of metal, ligands, and reaction conditions.

Hydrofunctionalization Reactions (e.g., Hydrovinylation)

Hydrofunctionalization reactions, the addition of an H-X molecule across a double bond, are fundamental transformations. In the context of this compound, hydrovinylation (the addition of H and a vinyl group) would likely be catalyzed by transition metals such as nickel, palladium, or rhodium. The regioselectivity of this reaction would be a key challenge, with potential for addition across the exocyclic methylene (B1212753) group or one of the endocyclic double bonds. The specific outcome would be influenced by the steric and electronic properties of the catalyst and the substrate.

Cross-Coupling Reactions Involving Diene Moieties

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While no specific examples for this compound are documented, one could anticipate its participation in reactions like the Suzuki or Heck coupling. These reactions would likely require prior conversion of the diene to a vinyl halide or triflate. The presence of multiple double bonds would necessitate careful control of reaction conditions to achieve selective coupling at a specific position.

Isomerization and Skeletal Rearrangements Catalyzed by Metals (e.g., Nickel-catalyzed VCP rearrangement analogues)

Metal-catalyzed isomerization of dienes is a well-established process. For this compound, a catalyst could promote the migration of the double bonds to form a more stable conjugated system. For instance, a rhodium(I) complex could potentially catalyze the isomerization of the 1,4-diene system to a 1,3-diene. libretexts.orgehu.eus The exocyclic double bond could also participate in isomerization reactions.

While no direct analogues of nickel-catalyzed vinylcyclopropane (VCP) rearrangements for this specific substrate are reported, the structural motifs present suggest the potential for complex skeletal rearrangements under the appropriate catalytic conditions.

Ligand Effects on Reaction Pathway and Selectivity

The choice of ligand in transition metal catalysis is crucial in directing the outcome of a reaction. For any potential transformation of this compound, the steric and electronic properties of the ligands would play a critical role in controlling regioselectivity and enantioselectivity (if a chiral catalyst is used). For example, in rhodium-catalyzed hydroformylation, the choice of phosphine (B1218219) ligands can significantly influence the ratio of linear to branched aldehyde products. rsc.orgresearchgate.net Similarly, in coupling and isomerization reactions, bulky or electron-donating/withdrawing ligands would be expected to influence which of the three double bonds of this compound preferentially coordinates to the metal center and subsequently reacts. researchgate.net

Electrophilic and Nucleophilic Addition Reactions

Regiochemical Control in Additions to 1,4-Dienes

Electrophilic addition to a non-conjugated 1,4-diene typically proceeds with the two double bonds reacting independently of one another. libretexts.orgpressbooks.pub In the case of this compound, an electrophile (such as HBr) would be expected to add to one of the double bonds following Markovnikov's rule, where the hydrogen adds to the carbon with the most hydrogens, and the bromide adds to the more substituted carbon, leading to the most stable carbocation intermediate. libretexts.orgpressbooks.pub

Given the structure of this compound, three potential sites for initial protonation exist: the two carbons of each endocyclic double bond and the exocyclic methylene group. Protonation of the exocyclic double bond would lead to a stable tertiary carbocation within the eight-membered ring. Protonation of one of the endocyclic double bonds would result in a secondary carbocation. Therefore, it is reasonable to predict that electrophilic addition would preferentially occur at the exocyclic double bond.

The regiochemical outcome of nucleophilic additions, such as Michael additions, is dependent on the presence of an electron-withdrawing group to activate the diene system. In the absence of such a group on this compound, direct nucleophilic addition is not a typical reaction pathway.

Data Tables

Due to the absence of specific experimental data for this compound in the searched scientific literature, data tables for its reaction pathways cannot be populated at this time.

Stereochemical Aspects of Addition Reactions

Due to the presence of multiple reactive sites, the stereochemistry of addition reactions to this compound is a critical consideration. The facial selectivity of electrophilic attack and the subsequent addition of a nucleophile are influenced by the conformation of the eight-membered ring and the nature of the attacking species.

Electrophilic addition to the conjugated diene portion can proceed via either a 1,2- or 1,4-addition pathway. libretexts.org The stereochemical outcome is often dependent on the reaction mechanism. For instance, reactions that proceed through a planar carbocation intermediate typically result in a mixture of syn and anti addition products, as the nucleophile can attack from either face of the carbocation. chemistrysteps.commsu.edu

Consider the addition of a generic electrophile (E+) followed by a nucleophile (Nu-). The initial attack of the electrophile can occur at either the exocyclic methylene carbon or one of the carbons of the endocyclic diene. Protonation of the exocyclic double bond would lead to a tertiary carbocation, which is relatively stable. Alternatively, attack at the C1 or C4 position of the diene would generate a resonance-stabilized allylic carbocation. openstax.org

The stereoselectivity of these additions can be influenced by the steric hindrance imposed by the ring's conformation. The flexible nature of the cyclooctadiene ring can lead to various low-energy conformations, some of which may favor attack from one face over the other.

| Reaction Type | Reagent | Expected Stereochemical Outcome | Controlling Factors |

| Electrophilic Addition (Halogenation) | Br₂ | Predominantly anti-addition via a bromonium ion intermediate. | Formation of a bridged intermediate restricts the nucleophilic attack to the opposite face. |

| Electrophilic Addition (Hydrohalogenation) | HBr | Mixture of syn and anti-addition. | Formation of a planar carbocation allows for attack from either face. chemistrysteps.com |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Syn-addition of H and OH across a double bond. | The concerted mechanism dictates the syn stereochemistry. |

This table presents hypothetical stereochemical outcomes for addition reactions to this compound based on established principles of organic reactivity.

Carbocation Intermediates and Their Rearrangements (e.g., in SN1-type reactivity)

Carbocation intermediates are central to understanding many of the reactions of this compound, particularly those involving SN1-type reactivity of its derivatives. The stability of these carbocations and their propensity to rearrange dictate the final product distribution. libretexts.org

For a derivative of this compound, such as a halide at an allylic or homoallylic position, solvolysis would proceed via a carbocation intermediate. The initial carbocation formed can be stabilized by resonance if it is allylic to the diene system. The extended conjugation in the potential carbocation intermediates plays a crucial role in their stability.

A key feature of carbocation chemistry is the possibility of rearrangements to form more stable intermediates. youtube.com These rearrangements typically involve 1,2-hydride or 1,2-alkyl shifts. youtube.com In the context of the this compound framework, the formation of a carbocation could trigger a cascade of rearrangements, including transannular shifts, given the proximity of different parts of the eight-membered ring.

For example, if a carbocation is generated at a position adjacent to a carbon bearing a hydrogen atom, and a more stable carbocation can be formed by the migration of that hydrogen, a 1,2-hydride shift is likely to occur. youtube.com

| Initial Carbocation Position | Potential Rearrangement Type | Driving Force | Plausible Rearranged Product Precursor |

| C2 (Secondary) | 1,2-Hydride Shift | Formation of a more stable tertiary or resonance-stabilized carbocation. | Carbocation at C3 or delocalized over the diene system. |

| C6 (Secondary) | Transannular Hydride Shift | Proximity of a hydrogen on an opposing carbon in a favorable ring conformation leading to a more stable carbocation. | Carbocation at a different position within the ring. |

| Tertiary center (from protonation of exocyclic double bond) | Ring Contraction/Expansion | Relief of ring strain or formation of a more stable ring system. | Rearranged carbocation with a different ring size. |

This table illustrates plausible carbocation rearrangements for intermediates derived from this compound, based on general principles of carbocation chemistry.

Photochemical Reactivity of this compound

As a conjugated triene, this compound is expected to exhibit rich and varied photochemical reactivity. iupac.org Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state, from which it can undergo a variety of transformations that are not readily accessible under thermal conditions.

One of the most characteristic photochemical reactions for compounds with a 1,4-diene moiety is the di-π-methane rearrangement . wikipedia.orgscribd.com This reaction involves the photochemical reorganization of a molecule containing two π-systems separated by a saturated carbon atom to form a vinylcyclopropane derivative. slideshare.net In the case of this compound, the 1,4-diene system within the ring is a prime candidate for this type of rearrangement. The reaction is thought to proceed through a biradical intermediate. youtube.com

Other potential photochemical reactions include:

E/Z isomerization around the double bonds. rsc.org

Electrocyclic reactions: The conjugated diene system could undergo a 6π-electrocyclization, although this would be constrained by the geometry of the eight-membered ring.

[2+2] Cycloadditions: Intramolecular cycloaddition between two of the double bonds could lead to the formation of bicyclic or tricyclic products.

The specific photochemical pathway followed will depend on factors such as the wavelength of irradiation, the solvent, and whether the reaction proceeds through a singlet or triplet excited state. iupac.org The conformational flexibility of the eight-membered ring will also play a significant role in determining the feasibility and outcome of these photochemical transformations.

| Photochemical Reaction Type | Key Structural Motif | Expected Product Type | Mechanistic Feature |

| Di-π-methane Rearrangement | 1,4-diene | Vinylcyclopropane derivative | Biradical intermediate, 1,2-shift of a vinyl group. youtube.com |

| E/Z Isomerization | C=C double bonds | Stereoisomers of the starting material | Reversible rotation around a double bond in the excited state. rsc.org |

| Intramolecular [2+2] Cycloaddition | Two suitably positioned double bonds | Bicyclic or tricyclic products | Formation of a cyclobutane (B1203170) ring. |

This table summarizes potential photochemical reactions of this compound based on known photoreactivity of similar systems.

Computational and Theoretical Investigations of 3 Methylidenecycloocta 1,4 Diene Reactivity

Electronic Structure Analysis and Bonding

Understanding the electronic nature of 3-Methylidenecycloocta-1,4-diene is fundamental to predicting its chemical behavior. Computational chemistry offers powerful tools to probe the distribution of electrons and the nature of molecular orbitals, which in turn govern the molecule's reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and symmetries of these orbitals provide crucial insights into the feasibility and stereochemical outcome of pericyclic reactions, such as Diels-Alder cycloadditions.

For a diene, the HOMO energy is indicative of its ability to donate electrons, while the LUMO energy of a dienophile reflects its electron-accepting capability. A smaller energy gap between the diene's HOMO and the dienophile's LUMO generally leads to a more favorable interaction and a faster reaction rate. In the context of this compound, theoretical calculations can predict its HOMO-LUMO gap, thereby allowing for a comparison of its reactivity with other dienes and a prediction of its behavior in cycloaddition reactions.

A key aspect of FMO theory is the orbital symmetry. For a concerted reaction to be thermally allowed, the symmetry of the interacting frontier orbitals must be compatible. Computational software can visualize the phase and symmetry of the HOMO and LUMO of this compound, providing a qualitative prediction of its reactivity in concerted reactions.

Analysis of Electron Density and Charge Distribution

The distribution of electrons within a molecule is not uniform. Regions of high electron density are nucleophilic and prone to attack by electrophiles, while electron-deficient regions are electrophilic and susceptible to nucleophilic attack. Computational methods, such as Natural Population Analysis (NPA), can quantify the charge distribution on each atom of this compound. This analysis reveals the partial positive and negative charges on different carbon atoms, highlighting the most likely sites for electrophilic or nucleophilic attack.

Furthermore, the analysis of the electron localization function (ELF) provides a visual representation of electron-rich and electron-poor regions in the molecule. This can help in understanding the nuances of bonding and identifying regions of high covalent character or lone pair density, which can influence the molecule's reactivity.

Computational Elucidation of Reaction Mechanisms

Beyond predicting reactivity, computational chemistry provides a powerful lens through which to study the intricate details of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT calculations can be employed to locate the transition state structures for various reactions involving this compound. The geometry of the transition state provides valuable information about the concerted or stepwise nature of the reaction.

For instance, in a Diels-Alder reaction, a concerted mechanism would proceed through a single transition state where both new carbon-carbon bonds are formed simultaneously. In contrast, a stepwise mechanism would involve the formation of a diradical or zwitterionic intermediate. DFT calculations can determine the relative energies of these different pathways, thereby predicting the most likely mechanism.

Table 1: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound

| Reaction Type | Dienophile | Activation Energy (kcal/mol) - Concerted | Activation Energy (kcal/mol) - Stepwise (Intermediate Formation) |

| Diels-Alder | Ethylene | 25.3 | 35.1 |

| Diels-Alder | Maleic Anhydride | 18.7 | 28.9 |

| [4+2] Cycloaddition | Acrylonitrile | 22.5 | 32.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not widely available.

Ab Initio and Semi-Empirical Calculations for Reaction Energy Profiles

While DFT is widely used, other computational methods also contribute to the understanding of reaction mechanisms. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational expense. These methods can be used to refine the energies of stationary points on the potential energy surface calculated with DFT.

Semi-empirical methods, on the other hand, are much faster than DFT or ab initio methods and can be useful for initial explorations of reaction pathways or for studying very large systems. Although less accurate, they can provide valuable qualitative insights into reaction energy profiles.

By combining these methods, a comprehensive picture of the reaction energy profile can be constructed. This profile maps the energy of the system as it progresses from reactants to products, showing the energy barriers (activation energies) and the energies of any intermediates.

Kinetic and Thermodynamic Parameters from Computational Models

Computational models can also be used to calculate important kinetic and thermodynamic parameters that provide a quantitative understanding of a reaction's feasibility and rate.

Kinetic Parameters: The activation energy (Ea) and the pre-exponential factor (A) in the Arrhenius equation can be derived from the calculated transition state theory. These parameters allow for the calculation of the rate constant (k) at a given temperature, providing a direct link between computational results and experimental kinetics.

Table 2: Hypothetical Calculated Thermodynamic Parameters for the Diels-Alder Reaction of this compound with Ethylene at 298 K

| Parameter | Value |

| Enthalpy of Reaction (ΔH) | -35.2 kcal/mol |

| Entropy of Reaction (ΔS) | -40.5 cal/mol·K |

| Gibbs Free Energy of Reaction (ΔG) | -23.1 kcal/mol |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Dynamics of the Eight-Membered Ring System

No computational studies detailing the specific conformational dynamics of the this compound ring system have been found. The analysis of eight-membered rings is complex due to the high number of potential conformations. Generally, such systems are investigated using computational methods like Density Functional Theory (DFT) or ab initio calculations to determine the relative energies of different conformers, such as boat-chair, twist-boat, and crown conformations. However, the specific energetic landscape for this compound, and the influence of the exocyclic methylene (B1212753) group and the two double bonds on this landscape, has not been reported.

Ring Inversion and Pseudorotation Pathways

There is no published research on the specific ring inversion and pseudorotation pathways for this compound. Ring inversion is a process where a ring flips from one conformation to another, often passing through a high-energy transition state. Pseudorotation describes conformational changes that occur with little to no energy barrier, where the molecule appears to rotate while maintaining its basic shape. While these are common dynamic processes in cyclic molecules like cyclohexane and cyclopentane, the specific transition states, energy barriers, and pathways for this compound have not been computationally determined or reported in the literature.

Influence of Conformation on Reactivity and Selectivity

No studies were found that investigate how the conformation of this compound influences its chemical reactivity and selectivity. The spatial arrangement of atoms in different conformers can significantly impact steric hindrance and the orientation of orbitals, thereby affecting the rates and outcomes of chemical reactions. For example, in Diels-Alder reactions, the diene unit must adopt a specific conformation for the reaction to proceed efficiently. Without computational or experimental data for this compound, any discussion on this topic would be purely speculative.

Solvent Effects in Theoretical Modeling

There is no available research that applies theoretical modeling of solvent effects to this compound. Theoretical models can account for the influence of a solvent on a molecule's conformation and reactivity through either implicit or explicit solvent models. These models are crucial for accurately predicting reaction outcomes in solution. However, the impact of different solvents on the conformational equilibrium or reaction pathways of this compound has not been the subject of any located computational studies.

Spectroscopic Methodologies for Mechanistic Elucidation in Reactions of 3 Methylidenecycloocta 1,4 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei provides a wealth of information crucial for both confirming the identity of reaction products and tracking the progress of a reaction in real-time.

¹H NMR and ¹³C NMR for Reaction Monitoring and Product Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the characterization of 3-Methylidenecycloocta-1,4-diene and its derivatives. The chemical shifts, coupling constants, and signal integrations in ¹H NMR spectra provide a detailed map of the proton framework of a molecule. For instance, the olefinic protons of the diene and the exocyclic methylene (B1212753) group in this compound would exhibit characteristic signals in distinct regions of the spectrum, allowing for unambiguous identification.

During a chemical transformation, such as a cycloaddition or rearrangement reaction, the disappearance of reactant signals and the emergence of new product signals can be monitored over time. This allows for the determination of reaction kinetics and the identification of stable intermediates.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, making it possible to distinguish between sp³-, sp²-, and sp-hybridized carbons. In the context of this compound reactions, changes in the hybridization of carbon atoms, for example, during the formation of new single bonds in a cycloaddition reaction, are readily observed in the ¹³C NMR spectrum.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C1/C4 (vinylic CH) | 5.6 - 5.9 | 128 - 132 |

| C2/C5 (vinylic CH) | 5.4 - 5.7 | 125 - 129 |

| C3 (quaternary C) | - | 145 - 150 |

| =CH₂ (exocyclic) | 4.8 - 5.1 | 110 - 115 |

| C6/C8 (allylic CH₂) | 2.2 - 2.5 | 30 - 35 |

| C7 (aliphatic CH₂) | 1.8 - 2.1 | 25 - 30 |

Note: This data is hypothetical and serves as an illustrative example.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

While one-dimensional NMR provides valuable information, complex molecules often exhibit overlapping signals that can be difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for resolving these ambiguities and establishing the precise connectivity and stereochemistry of reaction products.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of covalent bonds through the molecule. This is particularly useful for identifying adjacent protons in the cyclooctadiene ring and any newly formed ring systems.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive assignment of which proton is attached to which carbon.

For reactions of this compound that may lead to stereoisomers, Nuclear Overhauser Effect (NOE) based 2D NMR experiments like NOESY and ROESY are critical. These techniques detect through-space interactions between protons that are in close proximity, providing invaluable information for determining the relative stereochemistry of the product.

Infrared (IR) Spectroscopy for Monitoring Functional Group Changes During Reactions

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at characteristic frequencies, which are recorded as bands in an IR spectrum.

For this compound, the IR spectrum would be characterized by absorption bands corresponding to C=C stretching vibrations of the diene and the exocyclic double bond, as well as C-H stretching and bending vibrations for the various types of C-H bonds present.

During a reaction, IR spectroscopy can be used to monitor the disappearance of reactant functional groups and the appearance of new ones. For example, in a reaction where the double bonds of this compound are consumed, the intensity of the C=C stretching bands would decrease. Conversely, the formation of new functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups in oxidation reactions, would be indicated by the appearance of strong, characteristic absorption bands in the IR spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound and Potential Reaction Products

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| C=C (alkene) | Stretching | 1640 - 1680 |

| =C-H (alkene) | Stretching | 3010 - 3095 |

| C-H (alkane) | Stretching | 2850 - 2960 |

| -OH (alcohol) | Stretching (broad) | 3200 - 3600 |

| C=O (ketone/aldehyde) | Stretching (strong) | 1680 - 1740 |

Mass Spectrometry (MS) for Identification of Intermediates and Reaction Products

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight of reaction products and for obtaining structural information through the analysis of fragmentation patterns.

In the context of this compound reactions, MS can be used to confirm the mass of the expected product, thereby verifying that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound, further solidifying its identification.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used to deduce the structure of the compound. The way in which a molecule breaks apart upon ionization is often predictable and can reveal key structural motifs. For example, in cycloaddition reactions of this compound, the mass spectrum of the product might show fragments corresponding to the retro-Diels-Alder reaction, providing evidence for the newly formed ring system.

Furthermore, when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry can be used to identify and characterize the components of complex reaction mixtures, including minor byproducts and intermediates.

Advanced Spectroscopic Techniques for Transient Species Detection

Many chemical reactions proceed through highly reactive, short-lived intermediates that cannot be isolated using conventional methods. The detection and characterization of these transient species are crucial for a complete understanding of the reaction mechanism. Advanced spectroscopic techniques are employed for this purpose.

One such technique is matrix isolation spectroscopy . In this method, the reaction is carried out in a cryogenic matrix of an inert gas, such as argon or nitrogen, at very low temperatures. This traps the reactive intermediates, preventing them from reacting further and allowing them to be studied by various spectroscopic methods, most commonly IR and UV-Vis spectroscopy. This technique could be invaluable for observing transient species in the thermal or photochemical rearrangements of this compound.

Time-resolved spectroscopy techniques, such as flash photolysis coupled with transient absorption spectroscopy, are used to study the kinetics and spectra of short-lived species generated by a pulse of light. This would be particularly relevant for investigating the photochemical reactions of this compound, allowing for the direct observation of excited states and primary photoproducts on timescales ranging from femtoseconds to milliseconds.

By integrating the data from this array of spectroscopic methodologies, a comprehensive and detailed picture of the reaction mechanisms of this compound can be achieved, from the initial reactant to the final products, including the fleeting intermediates that connect them.

Future Directions and Emerging Research Avenues for 3 Methylidenecycloocta 1,4 Diene

Development of Catalytic Asymmetric Transformations

The presence of multiple reactive sites, including two distinct double bonds, makes 3-methylidenecycloocta-1,4-diene a prime candidate for the development of novel catalytic asymmetric transformations. The ability to selectively functionalize one or more of these sites with high stereocontrol would provide access to a diverse range of chiral building blocks for applications in pharmaceuticals and materials science.

Future research will likely focus on the enantioselective hydrofunctionalization of the exocyclic methylene (B1212753) group or one of the endocyclic double bonds. Transition metal catalysis, employing chiral ligands, is a powerful tool for such transformations. For instance, chiral phosphine (B1218219) or diene ligands in combination with metals like rhodium, palladium, or iridium could facilitate asymmetric hydrogenation, hydroamination, hydroarylation, or hydroboration reactions. rsc.orgsciforum.net The development of chiral Brønsted acids could also enable metal-free enantioselective additions to the diene system. rsc.org A key challenge and area of investigation will be achieving high levels of regio- and enantioselectivity, given the multiple potential reaction pathways.

Table 1: Potential Asymmetric Catalytic Transformations of this compound and Related Systems

| Transformation | Catalyst System (Hypothetical/Analogous) | Potential Product Type | Reference (Analogous Systems) |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | Chiral methylcyclooctene derivatives | rsc.org |

| Asymmetric Hydroamination | Mn(II) / Chiral Aprotic Cyclic Urea Ligand | Chiral amino-functionalized cyclooctenes | rsc.org |

| Asymmetric Hydroarylation | Chiral Dithiophosphoric Acid | Chiral aryl-substituted cyclooctenes | rsc.org |

| Asymmetric Diels-Alder | Chiral Lewis Acid (e.g., based on Boron) | Chiral bicyclic and tricyclic scaffolds | springernature.com |

Application in Supramolecular Chemistry and Host-Guest Systems

The distinct three-dimensional shape and the presence of π-systems in this compound make it an intriguing building block for supramolecular chemistry. The eight-membered ring can adopt various conformations, which could be exploited in the design of dynamic molecular containers and host-guest systems.

Future research could explore the synthesis of functionalized derivatives of this compound that can act as "building blocks" for larger supramolecular assemblies. For example, the introduction of recognition motifs, such as hydrogen bonding donors/acceptors or metal-coordinating groups, could enable the self-assembly of these units into well-defined architectures like molecular cages or capsules. stackexchange.comyoutube.com The cavity of such a cage could then be used to encapsulate guest molecules, leading to applications in areas like drug delivery, catalysis in confined spaces, and chemical sensing. youtube.comyoutube.com The interaction of the diene's π-bonds with metal ions or other electron-deficient species could also be a driving force for assembly. mdpi.com

Exploration of Novel Photoinduced Transformations

The photochemistry of dienes is a rich field, and this compound is expected to exhibit interesting and potentially useful photoreactivity. The presence of both endocyclic and exocyclic double bonds opens up possibilities for various photoinduced transformations, including isomerizations and cycloadditions.

One promising area of investigation is the [2+2] photocycloaddition reaction, either intramolecularly between the exocyclic and one of the endocyclic double bonds to form novel bicyclic systems, or intermolecularly with other alkenes. d-nb.infonsf.govnih.gov Such reactions can provide rapid access to complex molecular architectures that would be challenging to synthesize through thermal methods. researchgate.net Furthermore, the di-π-methane rearrangement, a common photoreaction of 1,4-dienes, could lead to the formation of vinylcyclopropane (B126155) derivatives. beilstein-journals.org The specific regioselectivity and stereoselectivity of these photoreactions will be a key focus of future studies, potentially controlled by the use of photosensitizers or by performing the reactions in constrained environments like crystals or supramolecular hosts. nih.gov

Table 2: Potential Photoinduced Transformations of this compound

| Reaction Type | Conditions | Potential Product | Reference (Analogous Systems) |

| Intramolecular [2+2] Cycloaddition | UV irradiation | Bicyclo[4.2.1]nonene derivative | d-nb.info |

| Intermolecular [2+2] Cycloaddition | UV irradiation, with alkene | Novel cyclobutane-containing structures | nih.gov |

| Di-π-methane Rearrangement | UV irradiation, sensitizer | Vinylcyclopropane-fused cyclooctene | beilstein-journals.org |

| E/Z Photoisomerization | Visible light, photosensitizer | Isomers of this compound | rsc.org |

Bio-Inspired Chemical Synthesis Utilizing 1,4-Diene Scaffolds

Nature extensively utilizes cyclic structures, including those derived from medium-sized rings, in the biosynthesis of a vast array of natural products, particularly terpenes. nih.gov The 1,4-diene motif within this compound serves as a potential starting point for bio-inspired cascade reactions to construct complex polycyclic skeletons.

Future research could focus on mimicking enzymatic cyclization cascades. For instance, acid-catalyzed or metal-mediated cyclizations could be initiated at one of the double bonds, leading to a series of ring-closing events to form intricate polycyclic systems reminiscent of natural products. flinders.edu.au The development of artificial enzymes or chemocatalysts that can control the stereochemical outcome of these complex transformations is a significant but highly rewarding challenge. nih.gov The functionalization of the this compound scaffold with appropriate trigger groups could pave the way for the laboratory synthesis of novel natural product analogues with potential biological activity. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The translation of the synthesis and subsequent transformations of this compound to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. springernature.comflinders.edu.au Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for managing reactive intermediates and improving selectivity. rsc.orgthieme-connect.de

Future efforts in this area will likely involve developing a robust and scalable continuous flow synthesis of this compound itself. Subsequently, this platform could be integrated with in-line purification and analysis, allowing for the rapid optimization of the catalytic and photochemical reactions discussed in the preceding sections. acs.org Automated self-optimization platforms, guided by machine learning algorithms, could be employed to efficiently explore the vast reaction parameter space and identify optimal conditions for desired transformations with minimal human intervention. d-nb.infochemrxiv.orgrsc.org This approach will not only accelerate the discovery of new reactivity for this versatile scaffold but also facilitate its production for further applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.